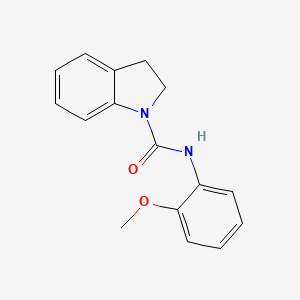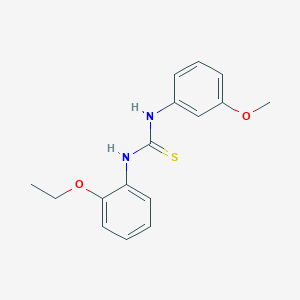
N-(2-methoxyphenyl)-1-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “N-(2-methoxyphenyl)-1-indolinecarboxamide” are not available, related compounds have been synthesized using various methods. For instance, Hg(II) coordination complexes containing a similar tridentate NNO Schiff-base ligand were synthesized using a template synthesis approach .
科学的研究の応用
Cell-Based Bioassays
The compound could be used in cell-based bioassays to evaluate the efficacy of treatment in conventional and intensified treatment wetlands . These bioassays could be indicative of different stages of cellular toxicity pathways, such as xenobiotic metabolism, receptor-mediated effect, and adaptive stress responses .
Microbiorobotics
The compound might have applications in the field of microbiorobotics . Microbiorobots are motile microsystems constructed using physical, chemical, and biological components for operations with respect to definite applications . The compound could potentially be used in the design, fabrication, and application of these microbiorobots .
Ecosystem Research Applications
The compound could potentially be used in ecosystem research applications . The research could establish whether, how, and under what conditions the ecosystem services/natural capital (ES/NC) concepts can move beyond the academic domain towards practical implementation in support of sustainable ecosystem management .
Leishmaniasis Treatment
The compound has been reported to have an IC50 value in the micromolar range against L. mexicana, a parasite causing leishmaniasis . It also inhibited 68.27% of the activity of recombinant L. mexicana arginase . This suggests that the compound could potentially be used in the treatment of cutaneous leishmaniasis .
Fluorescent Probe for Nickel Detection
The compound could potentially be used as a fluorescent probe for the selective detection of Ni2+ in mixed aqueous-organic solution . This could be useful in monitoring nickel ions inside living cells .
Centrifuge Experiments
Although there is no direct evidence, the compound could potentially be used in centrifuge experiments for biological research . Centrifuges are commonly used in biological experiments to separate components of a mixture based on their size, shape, density, and viscosity .
特性
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-5-3-7-13(15)17-16(19)18-11-10-12-6-2-4-8-14(12)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWFJVGFLPGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5739267.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)


![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)

![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)